3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine
Overview
Description
3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications. This compound belongs to the class of pyridazine derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine involves the inhibition of certain enzymes and receptors. It has been shown to inhibit the activity of phosphodiesterases, which are enzymes that play a crucial role in the regulation of various physiological processes. Additionally, this compound has been shown to exhibit potent binding affinity for certain receptors, such as the adenosine A2A receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine are still being studied. However, it has been shown to exhibit potent anti-inflammatory and neuroprotective effects in various in vitro and in vivo models.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine in lab experiments is its potent inhibitory activity against certain enzymes and receptors. However, one of the major limitations is its potential toxicity, which needs to be carefully evaluated before its use in further studies.
Future Directions
The potential applications of 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine in various fields of scientific research are still being explored. Some of the future directions for research include the evaluation of its potential use as a drug candidate for the treatment of various diseases, the study of its potential toxicity, and the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to explore its potential use in other fields, such as materials science and catalysis.
In conclusion, 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine is a promising compound that has gained significant attention in the field of scientific research. Its potential applications in various fields make it a compound worth studying further.
Scientific Research Applications
This compound has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against certain enzymes and receptors, making it a potential drug candidate for the treatment of various diseases.
properties
IUPAC Name |
3-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-6-thiophen-2-ylpyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O2S2/c19-13-3-5-17(14(20)12-13)28(25,26)24-9-7-23(8-10-24)18-6-4-15(21-22-18)16-2-1-11-27-16/h1-6,11-12H,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSXVOCESRPUED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)S(=O)(=O)C4=C(C=C(C=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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